molecular formula C25H28O8 B11011199 di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate

di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate

Cat. No.: B11011199
M. Wt: 456.5 g/mol
InChI Key: CWSCMXQXPQECLR-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate is a complex organic compound that belongs to the xanthene family. This compound is characterized by its unique structure, which includes two tert-butyl groups and a xanthene core. It is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate typically involves the reaction of xanthene derivatives with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the molecule .

Scientific Research Applications

Di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets. The xanthene core can interact with various biological molecules, leading to changes in their structure and function. The tert-butyl groups can also influence the compound’s reactivity and stability .

Properties

Molecular Formula

C25H28O8

Molecular Weight

456.5 g/mol

IUPAC Name

tert-butyl 2-[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-9-oxoxanthen-3-yl]oxyacetate

InChI

InChI=1S/C25H28O8/c1-24(2,3)32-20(26)13-29-15-11-18(30-14-21(27)33-25(4,5)6)22-19(12-15)31-17-10-8-7-9-16(17)23(22)28/h7-12H,13-14H2,1-6H3

InChI Key

CWSCMXQXPQECLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C(=C1)OCC(=O)OC(C)(C)C)C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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